molecular formula C7H8FN B089504 3-Fluorobenzylamine CAS No. 100-82-3

3-Fluorobenzylamine

Cat. No. B089504
CAS RN: 100-82-3
M. Wt: 125.14 g/mol
InChI Key: QVSVMNXRLWSNGS-UHFFFAOYSA-N
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Description

3-Fluorobenzylamine is a clear colorless liquid . It has been used to study the rate of reaction of benzylamines with 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride . It has also been used in the synthesis of substituted amino-sulfonamide protease inhibitors (PIs) DPC 681 and DPC 684 .


Synthesis Analysis

3-Fluorobenzylamine has been used to study the rate of reaction of benzylamines with 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride . It has also been used in the synthesis of substituted amino-sulfonamide protease inhibitors (PIs) DPC 681 and DPC 684 .


Molecular Structure Analysis

The molecular formula of 3-Fluorobenzylamine is C7H8FN . Its molecular weight is 125.14 .


Chemical Reactions Analysis

3-Fluorobenzylamine has been used to study the rate of reaction of benzylamines with 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride . It has also been used in the synthesis of substituted amino-sulfonamide protease inhibitors (PIs) DPC 681 and DPC 684 .


Physical And Chemical Properties Analysis

3-Fluorobenzylamine has a density of 1.1±0.1 g/cm3 . Its boiling point is 175.8±15.0 °C at 760 mmHg . The vapour pressure is 1.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 41.2±3.0 kJ/mol . The flash point is 71.1±0.0 °C . The index of refraction is 1.523 .

Scientific Research Applications

Organic Synthesis

3-Fluorobenzylamine is an organic compound that is often used in organic synthesis . It is a clear colorless to yellow liquid that may darken on storage .

Reaction Rate Studies

3-Fluorobenzylamine has been used to study the rate of reaction of benzylamines with 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride . These studies help in understanding the kinetics of these reactions, which can be crucial in various chemical processes.

Synthesis of Protease Inhibitors

This compound has also been used in the synthesis of substituted amino-sulfonamide protease inhibitors (PIs) DPC 681 and DPC 684 . Protease inhibitors are a class of antiviral drugs that are widely used to treat HIV and hepatitis C.

Safety And Hazards

3-Fluorobenzylamine is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping cool .

Relevant Papers 3-Fluorobenzylamine has been used to study the rate of reaction of benzylamines with 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride . It has also been used in the synthesis of substituted amino-sulfonamide protease inhibitors (PIs) DPC 681 and DPC 684 . Another paper discusses the physical properties, ligand substitution reactions, and biological activity of Co (iii)-Schiff base complexes .

properties

IUPAC Name

(3-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSVMNXRLWSNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059219
Record name Benzenemethanamine, 3-fluoro-
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Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzylamine

CAS RN

100-82-3
Record name 3-Fluorobenzylamine
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Record name Benzenemethanamine, 3-fluoro-
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Record name Benzenemethanamine, 3-fluoro-
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Record name Benzenemethanamine, 3-fluoro-
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Record name 3-fluorobenzylamine
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Record name 3-Fluorobenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-fluorobenzylamine a molecule of interest in the fight against tuberculosis?

A: 3-fluorobenzylamine, often found as a component of larger molecules, has shown promising in vitro activity against Mycobacterium tuberculosis. Specifically, N-butyl-3-fluorobenzylamine demonstrated significant tuberculostatic activity with a minimum inhibitory concentration (MIC) of 30 µg/mL. [, ] This suggests that incorporating 3-fluorobenzylamine into the structure of new drugs could lead to the development of novel antituberculosis agents.

Q2: How does the structure of N-alkylbenzylamines, particularly the presence of 3-fluoro substituent, influence their activity against Mycobacterium tuberculosis?

A: Research indicates that the length of the N-alkyl chain and the presence of specific substituents on the benzene ring significantly impact the antimycobacterial activity of N-alkylbenzylamines. [, ] N-butyl-3-fluorobenzylamine emerged as the most potent compound within a series of tested derivatives. [] Interestingly, substituting the benzyl methylene group (CH2) or linking molecules through this group resulted in a complete loss of activity. [] These findings highlight the importance of both the N-alkyl chain length and the presence of specific substituents, like the 3-fluoro group, for optimal antimycobacterial activity.

Q3: Beyond its antimycobacterial activity, what other applications have been explored for 3-fluorobenzylamine?

A: 3-Fluorobenzylamine has demonstrated potential in targeting the 26S proteasome, a crucial cellular machinery responsible for protein degradation. [] Researchers identified a peptoid, KDT-11, containing a terminal N-methyl-N-(3-fluorobenzylamine) moiety, which exhibited selective toxicity towards the Rpn13 subunit of the proteasome. [] This selectivity makes it a promising lead for developing new therapeutics targeting specific proteasome subunits, particularly in the context of cancer, where Rpn13 is often overexpressed. []

Q4: What are the limitations of current research on 3-fluorobenzylamine and future directions for exploration?

A: The current research on 3-fluorobenzylamine, while promising, is primarily based on in vitro studies. Further investigations are needed to evaluate its in vivo efficacy, pharmacokinetic properties, and potential toxicity. [, , ] Exploring different drug delivery systems and optimizing the structure of 3-fluorobenzylamine-containing compounds could enhance its bioavailability and therapeutic potential. [] Additionally, understanding the precise mechanism of action of 3-fluorobenzylamine against Mycobacterium tuberculosis and the 26S proteasome will be crucial for rational drug design and development.

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